6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine
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Overview
Description
6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the dibenzo[b,f][1,4]oxazepine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. This reaction is typically carried out under basic conditions in a microwave oven, resulting in the formation of the desired oxazepine derivative .
Another method involves the use of copper catalysis, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo a copper-initiated C-N and C-O coupling reaction. This method is advantageous due to the use of easily available aryl chlorides and the practical application of the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted reactions and copper catalysis are common in industrial settings due to their efficiency and high yields. Additionally, the use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant and anxiolytic effects are believed to be mediated through the modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine can be compared with other similar compounds in the dibenzo[b,f][1,4]oxazepine family:
Dibenzo[b,f][1,4]oxazepine: The parent compound without the trifluoro and methoxy substituents.
6,8,9-Trifluorodibenzo[b,f][1,4]oxazepine: Similar structure but lacks the methoxy group.
7-Methoxydibenzo[b,f][1,4]oxazepine: Similar structure but lacks the trifluoro substituents.
The presence of the trifluoro and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C14H8F3NO2 |
---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1,3,4-trifluoro-2-methoxybenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H8F3NO2/c1-19-13-10(16)9(15)12-14(11(13)17)20-8-5-3-2-4-7(8)6-18-12/h2-6H,1H3 |
InChI Key |
LQCJLUULLTVJAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1F)F)N=CC3=CC=CC=C3O2)F |
Origin of Product |
United States |
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